molecular formula C8H16ClN B1404899 Spiro[2.5]octan-1-amine hydrochloride CAS No. 17202-91-4

Spiro[2.5]octan-1-amine hydrochloride

Cat. No. B1404899
CAS RN: 17202-91-4
M. Wt: 161.67 g/mol
InChI Key: FKSJDWYAZDHIPH-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It is a type of spirocycle, which is a class of organic compounds characterized by a bicyclic structure in which two rings share a single atom .


Molecular Structure Analysis

The molecular structure of Spiro[2.5]octan-1-amine hydrochloride is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently three-dimensional, with the shared tetrahedral sp3-carbon atom positioning the planes of the two rings orthogonally .

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • Spirocyclic oxindoles have been used in the development of new stereoselective approaches .
    • These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
    • The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years .
  • Antioxidants

    • Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities .
    • They have been developed as drugs with potential antioxidant activities .
    • Oxidative stress is involved in the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases .
  • Cancer Research

    • Spiro compounds have been reported as inhibitors of the growth of human colon adenocarcinoma and the HL-60 p leukemia cell line .
    • They have also been found to inhibit the production of the HIV-1 p-24 virus .
  • Vasopressin Antagonists

    • Certain spiro compounds have been found to act as strong vasopressin antagonists .
  • Drug Discovery

    • The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years .
    • They are inherently highly 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .
  • Synthetic Chemistry

    • The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
    • This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
  • Antidiabetic Drugs

    • Spiro compounds have been used in the development of antidiabetic drugs .
    • They have been incorporated into more molecules with pharmacological applications .
  • Anti-Alzheimer’s Drugs

    • Spiro compounds have also been used in the development of anti-Alzheimer’s drugs .
    • Their good balance between conformational restriction and flexibility makes them free from absorption and permeability issues .
  • Commercial Drugs

    • Some spiro compounds have been successfully developed as commercial drugs .
    • They access relatively underexplored chemical space and novel intellectual property (IP) space .
  • Antioxidant Activities

    • Spiro compounds have shown significant antioxidant activities .
    • They may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
  • Inhibitors of HIV-1 p-24 Virus Production

    • Certain spiro compounds have been reported as inhibitors of the production of the HIV-1 p-24 virus .
  • Vasopressin Antagonists

    • Some spiro compounds have been found to act as strong vasopressin antagonists .
    • Vasopressin is a hormone that is involved in water regulation in the body, and antagonists can be used to treat conditions such as hyponatremia (low blood sodium levels) .

Safety And Hazards

According to the safety data sheet, Spiro[2.5]octan-1-amine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated until material pick up is complete .

Future Directions

The use of spirocyclic structures, including Spiro[2.5]octan-1-amine hydrochloride, in drug discovery and medicinal chemistry has seen a dramatic increase in attention in recent years . These compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, compared to the respective monocyclic structure . Therefore, the development of new synthetic methodologies and applications of these compounds is expected to continue in the future .

properties

IUPAC Name

spiro[2.5]octan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-6-8(7)4-2-1-3-5-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSJDWYAZDHIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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